molecular formula C15H15IN4O2 B426601 4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-iodophenyl)methyl]-3-methyl-1H-pyrazol-5-ol

4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-iodophenyl)methyl]-3-methyl-1H-pyrazol-5-ol

Cat. No.: B426601
M. Wt: 410.21g/mol
InChI Key: HEURHFAQQMVPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[(2-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a compound belonging to the class of bis(pyrazolyl)methanes. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of the pyrazole ring, a five-membered heterocyclic structure with three carbon atoms and two nitrogen atoms, contributes to the compound’s unique properties.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as sodium acetate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-[(2-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with molecular targets and pathways. For instance, its anticancer activity is mediated through the activation of autophagy proteins and the induction of p53-mediated apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals .

Comparison with Similar Compounds

Similar Compounds

    4,4’-[(phenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol): Similar structure but lacks the iodine atom.

    4,4’-[(2-bromophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol): Similar structure with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 4,4’-[(2-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) imparts unique properties, such as enhanced biological activity and potential for specific applications in medicinal chemistry .

Properties

Molecular Formula

C15H15IN4O2

Molecular Weight

410.21g/mol

IUPAC Name

4-[(2-iodophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C15H15IN4O2/c1-7-11(14(21)19-17-7)13(9-5-3-4-6-10(9)16)12-8(2)18-20-15(12)22/h3-6,13H,1-2H3,(H2,17,19,21)(H2,18,20,22)

InChI Key

HEURHFAQQMVPOT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NN1)C(C2=CC=CC=C2I)C3=C(NNC3=O)C

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=CC=C2I)C3=C(NNC3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.